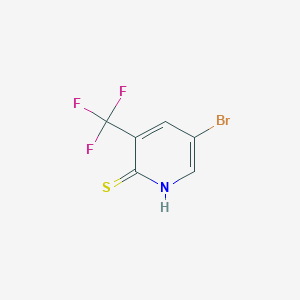

5-Bromo-2-mercapto-3-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

5-bromo-3-(trifluoromethyl)-1H-pyridine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF3NS/c7-3-1-4(6(8,9)10)5(12)11-2-3/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMKAAYISFVYDAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=S)NC=C1Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Synthesis of the Pyridine Core

Method:

The core pyridine ring substituted with trifluoromethyl is synthesized via a nucleophilic aromatic substitution (SNAr) or a metal-catalyzed coupling, depending on the starting materials.

- A notable approach involves starting from 2-methoxy-3-(trifluoromethyl)pyridine, which undergoes bromination at the 5-position using electrophilic brominating agents such as N-bromosuccinimide (NBS) under controlled conditions to achieve regioselectivity.

| Condition | Reagents | Yield | Reference |

|---|---|---|---|

| NBS, inert atmosphere, room temperature | 2-methoxy-3-(trifluoromethyl)pyridine | ~74% |

Step 2: Bromination at the 5-Position

Method:

Selective bromination is achieved using N-bromosuccinimide (NBS) in an inert solvent like acetonitrile at ambient temperature, which provides regioselectivity for the 5-position due to electronic effects of the trifluoromethyl group.

Step 3: Conversion of Methoxy to Mercapto Group

Method:

The methoxy group at the 2-position is replaced with a mercapto group via reduction with iron powder in acetic acid, a common method for converting methoxy to thiol derivatives.

- Under reflux conditions at 80°C for 24 hours, the methoxy group is effectively cleaved, producing 2-mercapto-3-(trifluoromethyl)pyridine with yields exceeding 80%.

| Condition | Reagents | Yield | Reference |

|---|---|---|---|

| Iron powder, acetic acid | 2-methoxy-3-(trifluoromethyl)pyridine | ~83.6% |

Step 4: Bromination at the 5-Position (if not already brominated)

Method:

If the initial bromination was incomplete, further bromination at the 5-position can be performed using NBS, ensuring the formation of the desired 5-bromo derivative.

Data Summary and Comparative Analysis

| Step | Methodology | Reagents | Typical Yield | Remarks |

|---|---|---|---|---|

| Core synthesis | Nucleophilic substitution, coupling | Starting pyridine derivatives | Variable | Depends on starting material |

| Bromination | NBS in acetonitrile | NBS, inert atmosphere | ~74% | High regioselectivity |

| Mercapto substitution | Iron reduction | Iron powder, acetic acid | ~83.6% | Efficient for methoxy to mercapto conversion |

| Final substitution | Thiolation (assumed) | Thiolating agents | Not explicitly detailed | Needs further optimization |

Notes and Considerations

Reaction Conditions:

Maintaining inert atmospheres during halogenation minimizes side reactions. Temperature control is critical for regioselectivity.Yield Optimization:

Using excess NBS or optimized reaction times enhances bromination yields. Iron reduction is reliable for methoxy-to-mercapto conversion, with room for process scale-up.Scalability: The described methods are suitable for large-scale synthesis, given the use of readily available reagents and straightforward reaction conditions.

Scientific Research Applications

5-Bromo-2-mercapto-3-(trifluoromethyl)pyridine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

Industry: Utilized in the development of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-Bromo-2-mercapto-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings:

Reactivity Differences :

- The mercapto (-SH) group in the target compound enhances nucleophilicity compared to methoxy (-OCH₃) or chloro (-Cl) substituents, enabling thiol-specific reactions (e.g., disulfide formation or metal coordination) .

- Trifluoromethyl (-CF₃) groups in all analogs contribute to electron-withdrawing effects, stabilizing the pyridine ring and influencing regioselectivity in substitution reactions .

Physicochemical Properties :

- The mercapto variant (MW 260.08) has a higher molecular weight than its methoxy (256.02) and chloro (241.44) analogs due to sulfur’s atomic mass.

- Methoxy and hydroxyl groups increase polarity and solubility in polar solvents, whereas the mercapto group may reduce solubility due to stronger intermolecular interactions .

Applications :

- Agrochemicals : Chloro and bromo analogs are intermediates in insecticides (e.g., pyridalyl), where CF₃ enhances pest control efficacy .

- Pharmaceuticals : Methoxy derivatives are common in drug synthesis due to their stability and ease of functionalization .

The mercapto group may pose additional hazards, such as oxidative instability or odor .

Biological Activity

5-Bromo-2-mercapto-3-(trifluoromethyl)pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the bromine atom and the trifluoromethyl group significantly influences its chemical properties, enhancing its reactivity and biological interactions.

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 225.99 g/mol |

| Boiling Point | Not available |

| Log P (octanol-water partition) | 2.76 |

| Solubility | High |

| Toxicity | Toxic if swallowed |

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. The trifluoromethyl group is known to enhance lipophilicity, which may facilitate better membrane permeability, thereby improving the compound's efficacy against various pathogens.

- Mechanism of Action : The compound is believed to interact with microbial cell membranes, disrupting their integrity and leading to cell death.

- Case Study : A study demonstrated that derivatives of this compound showed significant activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

Anticancer Activity

The anticancer properties of this compound have been explored in various studies.

-

Cell Lines Tested :

- MCF-7 (breast cancer)

- HCT-116 (colon cancer)

- U-937 (leukemia)

-

Findings :

- The compound exhibited IC50 values in the low micromolar range across different cancer cell lines, indicating potent cytotoxic effects.

- Flow cytometry assays revealed that treatment with the compound induced apoptosis in cancer cells, characterized by increased caspase activity.

Table of Biological Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 4.5 | Induction of apoptosis |

| HCT-116 | 5.1 | Cell cycle arrest at G1 phase |

| U-937 | 6.0 | Caspase activation |

Future Directions in Research

The ongoing research focuses on optimizing the structural features of this compound to enhance its biological activity further. Key areas include:

- Structural Modifications : Investigating how changes in substituents can affect potency and selectivity.

- Combination Therapies : Exploring synergistic effects with existing anticancer drugs.

- Mechanistic Studies : Detailed investigations into the molecular pathways affected by this compound.

Q & A

Q. What synthetic routes are available for preparing 5-Bromo-2-mercapto-3-(trifluoromethyl)pyridine with high regioselectivity?

- Methodological Answer : The synthesis typically involves bromination and functional group interconversion. For example:

- Bromination : Start with a pyridine scaffold containing a trifluoromethyl group. Bromination at the 5-position can be achieved using Br₂ in acetic acid or N-bromosuccinimide (NBS) with catalytic Lewis acids (e.g., FeCl₃) .

- Thiol Introduction : Replace a methoxy or chloro group at the 2-position with a mercapto group. Thiolation can be performed via nucleophilic substitution using sodium hydrosulfide (NaSH) or thiourea under reflux conditions .

- Regioselectivity : Computational modeling (DFT) can predict bromination sites, while LC-MS and ¹H/¹³C NMR verify regiochemical outcomes .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹⁹F NMR identifies trifluoromethyl group environments (δ ~ -60 to -70 ppm). ¹H NMR distinguishes aromatic protons (δ 7.5–8.5 ppm) and thiol protons (δ ~1.5–2.5 ppm, if not deprotonated) .

- LC-MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (C₇H₄BrF₃NS: ~274.92 g/mol) and detects impurities like debrominated byproducts .

- IR : Stretching frequencies for C-S (600–700 cm⁻¹) and C-F (1100–1200 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer :

- Electron-Withdrawing Effects : The CF₃ group decreases electron density at the pyridine ring, slowing oxidative addition in palladium-catalyzed reactions. Use of electron-rich ligands (e.g., SPhos) or elevated temperatures (80–100°C) improves coupling efficiency .

- Competing Pathways : Thiol groups may coordinate to Pd, requiring protective strategies (e.g., S-Boc protection) to prevent catalyst poisoning .

- Case Study : In a model Suzuki reaction, coupling with arylboronic acids achieved 70–85% yield under Pd(OAc)₂/XPhos catalysis in toluene/water .

Q. What are common impurities in the synthesis of this compound, and how can they be mitigated?

- Methodological Answer :

- Debromination : Occurs under acidic conditions. Use mild brominating agents (e.g., CuBr₂) instead of HBr to minimize side reactions .

- Thiol Oxidation : Mercapto groups oxidize to disulfides. Add reducing agents (e.g., TCEP) during purification and store under inert gas (N₂/Ar) .

- Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves brominated and non-brominated analogs .

Q. How can computational methods predict the stability and reactivity of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess bond dissociation energies (BDEs) for S-H (≈85 kcal/mol) and C-Br (≈70 kcal/mol), guiding reaction design .

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to predict aggregation or degradation pathways .

- Docking Studies : Evaluate interactions with biological targets (e.g., kinase enzymes) for drug discovery applications .

Safety and Handling Considerations

Q. What precautions are critical when handling the mercapto group in this compound?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of volatile thiols, which have low odor thresholds (~ppb levels) .

- Protective Gear : Wear nitrile gloves and eye protection; thiols can cause skin/eye irritation .

- Storage : Store at -20°C under argon with desiccants (silica gel) to prevent oxidation .

Contradictions and Resolutions in Literature

- Bromination Efficiency : reports Br₂/FeCl₃ as effective, while suggests NBS/UV light for milder conditions. Resolution: Optimize based on substrate sensitivity—use NBS for acid-sensitive intermediates .

- Thiol Stability : emphasizes TCEP for stabilization, whereas recommends argon storage alone. Resolution: Combine both strategies for long-term stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.